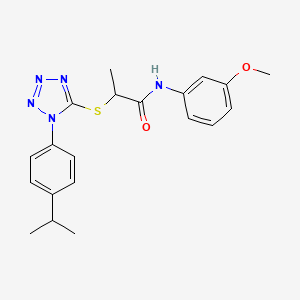![molecular formula C14H9N3O2 B2953670 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid CAS No. 1808335-74-1](/img/structure/B2953670.png)
3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid, also known as CPEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPEB is a derivative of benzoic acid and is primarily used in the field of medicinal chemistry to develop drugs that target specific diseases.
Mecanismo De Acción
The mechanism of action of 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid is primarily through the inhibition of specific enzymes and proteins involved in various cellular processes. 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid has been found to inhibit the activity of protein kinases, which are involved in various signaling pathways within cells.
Biochemical and Physiological Effects:
3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid has been found to induce apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth and proliferation. In neurodegenerative diseases, 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid has been found to regulate the translation of specific mRNAs, which may play a role in the pathogenesis of these diseases. In infectious diseases, 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid in lab experiments is its specificity towards certain enzymes and proteins, which allows for targeted inhibition of specific cellular processes. Additionally, 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid has been shown to have low toxicity in cells and tissues, making it a potentially safe therapeutic agent. However, one of the limitations of using 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid in lab experiments is its relatively low solubility in water, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for the use of 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid in scientific research. One potential direction is the development of 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid-based drugs for the treatment of cancer, neurodegenerative diseases, and infectious diseases. Additionally, further research is needed to better understand the specific mechanisms of action of 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid and its potential interactions with other cellular processes. Finally, the development of more efficient synthesis methods for 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid may allow for greater availability and accessibility of this compound for scientific research.
Métodos De Síntesis
3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid is synthesized through a multi-step process that involves the reaction of 2-aminopyrimidine with ethyl 2-bromoacetate to form 2-ethyl-4-(2-oxopropyl)pyrimidine-5-carboxylate. This intermediate is then reacted with 4-bromobenzaldehyde to form 3-(2-oxopropyl)-4-(4-bromophenyl)-2-ethylpyrimidine-5-carbaldehyde. Finally, the aldehyde group is converted to a carboxylic acid group through a reaction with potassium permanganate, resulting in the formation of 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid.
Aplicaciones Científicas De Investigación
3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid has been found to regulate the translation of specific mRNAs, which may play a role in the pathogenesis of these diseases. In infectious diseases, 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus.
Propiedades
IUPAC Name |
3-[(E)-2-(4-cyanopyrimidin-2-yl)ethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2/c15-9-12-6-7-16-13(17-12)5-4-10-2-1-3-11(8-10)14(18)19/h1-8H,(H,18,19)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFVZYQZOAUEJH-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C=CC2=NC=CC(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O)/C=C/C2=NC=CC(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2953592.png)


![4-(4-bromophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2953595.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2953596.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2953598.png)

![Methyl 2-{4,5-dimethoxy-2-[(4-methoxyphenyl)sulfamoyl]phenyl}acetate](/img/structure/B2953606.png)
![Benzo[d][1,3]dioxol-5-yl(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2953607.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2953608.png)
![2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2953609.png)